

comparative analysis of different Berkelic acid synthetic routes

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Compound of Interest

Compound Name: Berkelic acid

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A Comparative Analysis of Synthetic Routes to (-)-Berkelic Acid

(-)-**Berkelic acid**, a tetracyclic spiroketal natural product, has garnered significant attention from the synthetic community due to its unique molecular architecture and promising biological activity, including selective cytotoxicity against the human ovarian cancer cell line OVCAR-3.^[1]^[2] This guide provides a comparative analysis of several prominent total syntheses of (-)-**Berkelic acid**, offering researchers, scientists, and drug development professionals a comprehensive overview of the different strategies employed to construct this complex molecule.

Comparative Data of Synthetic Routes

The efficiency and practicality of a synthetic route are critical considerations in chemical synthesis. The following table summarizes key quantitative data for various total syntheses of (-)-**Berkelic acid**, allowing for a direct comparison of their overall effectiveness.

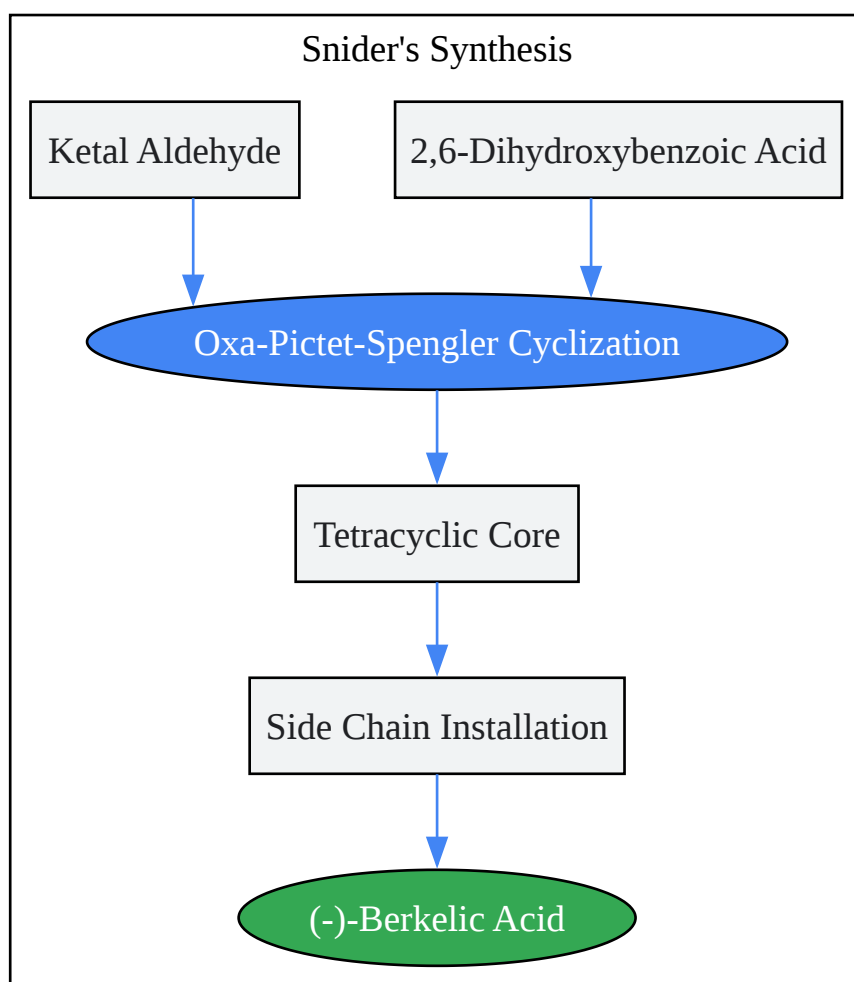
Research Group	Longest Linear Sequence (LLS)	Total Steps	Overall Yield (%)	Key Strategy
Snider (2008)	13	20	2	Oxa-Pictet-Spengler reaction[3]
Fürstner (2008)	19	26	5	Ring-closing metathesis[1]
Fañanás & Rodríguez (2012)	10	18	12	Silver-catalyzed cascade reaction[1][4]
Porco Jr. (2018)	13	21	6	Biomimetic [4+2] cycloaddition[1][5]
Li (2020)	8	Not Reported	Not Reported	Catellani reaction/oxa-Michael cascade[6][7][8]
Hanada, Yoshida & Kigoshi (2024)	Not Reported	Not Reported	Not Reported	Tandem spiroacetal/pyran formation[2][9]

Visualizing the Synthetic Pathways

The following diagrams, generated using the DOT language, illustrate the logical flow of the key synthetic strategies employed in the total synthesis of (-)-**Berkelic acid**.

Snider's Biomimetic Approach

This route utilizes an oxa-Pictet-Spengler reaction to construct the tetracyclic core in a convergent manner.

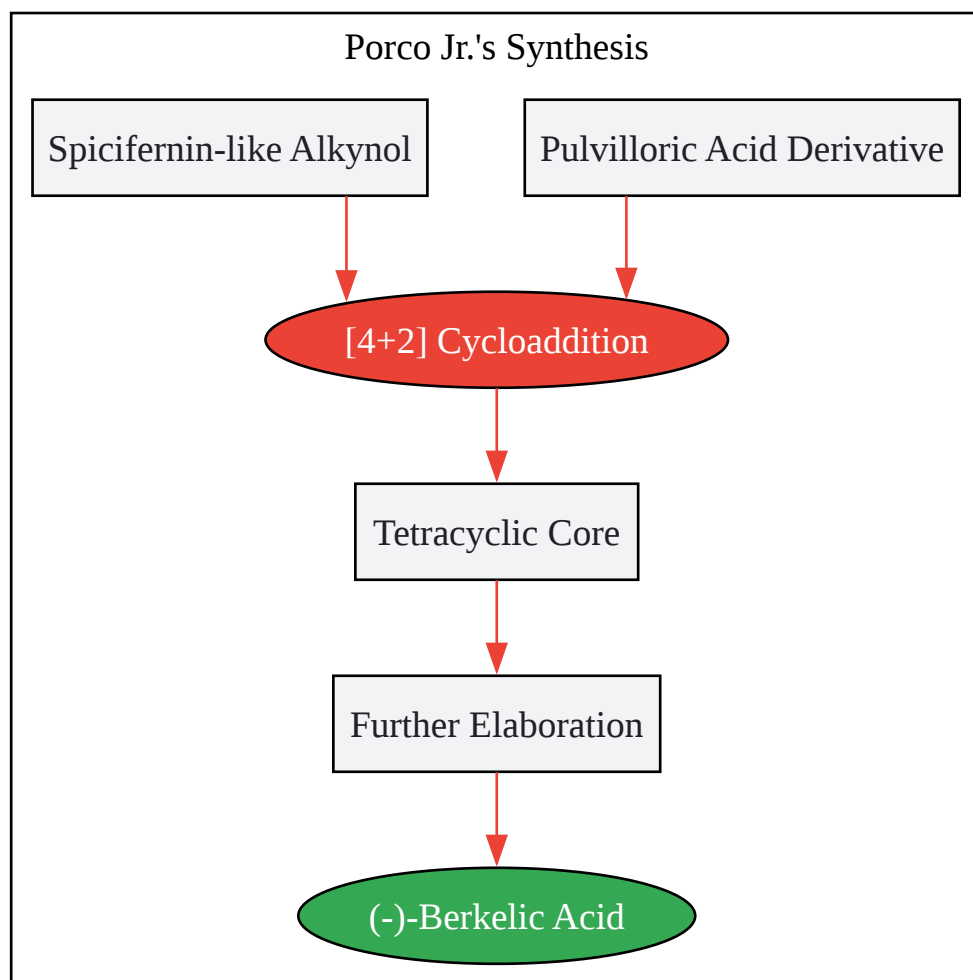


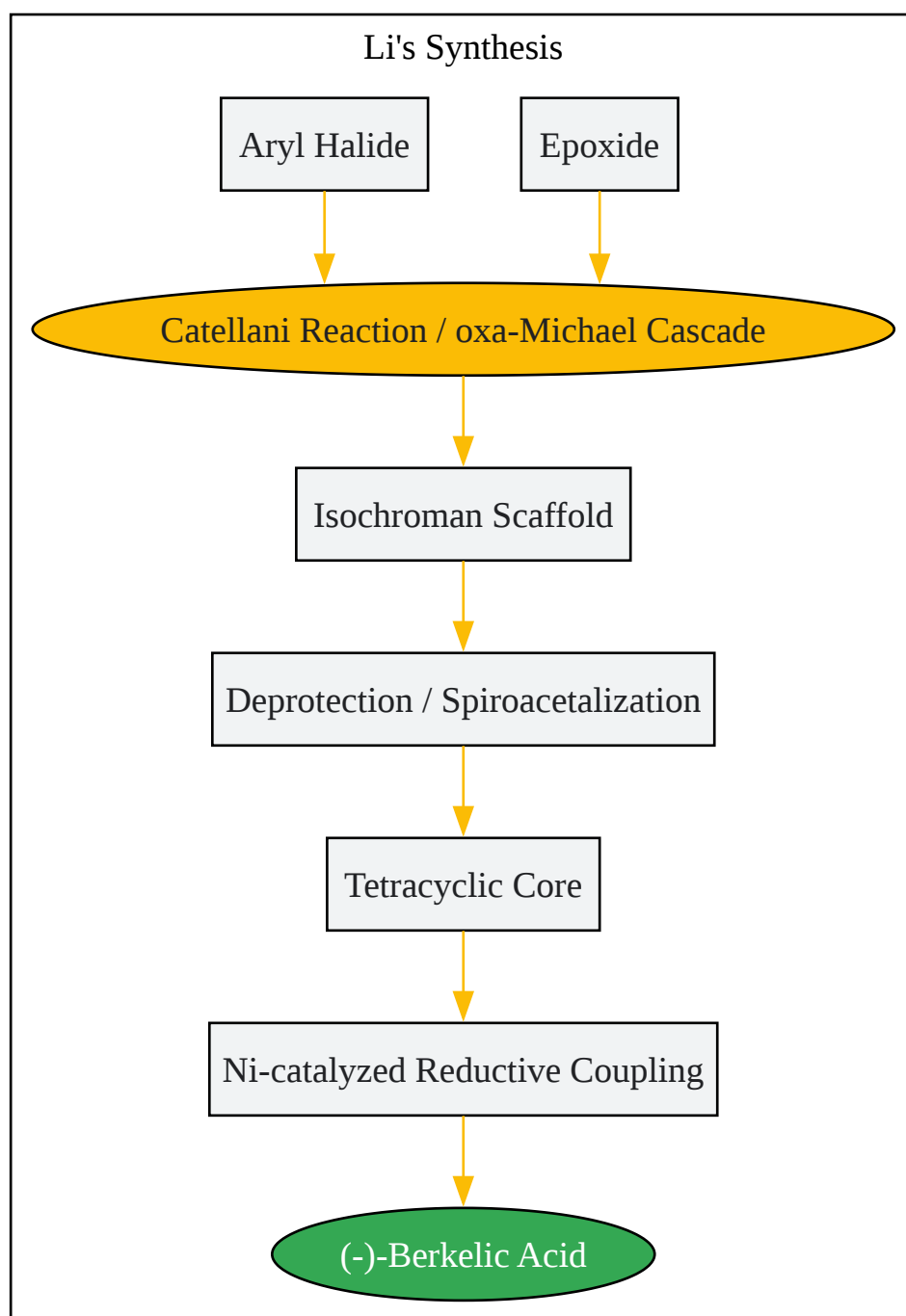
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Caption: Snider's convergent synthesis of (-)-**Berkelic acid**.

Porco Jr.'s Biomimetic [4+2] Cycloaddition Strategy

This synthesis is inspired by a potential biosynthetic pathway and features a key [4+2] cycloaddition to form the core structure.^{[1][5]}





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